molecular formula C16H26O4S B14209729 Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol CAS No. 632340-18-2

Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol

Cat. No.: B14209729
CAS No.: 632340-18-2
M. Wt: 314.4 g/mol
InChI Key: BDRHRDNWLBIYOG-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol is a compound that belongs to the class of organic compounds known as benzenesulfonic acids and derivatives. These compounds contain a sulfonic acid group attached to a benzene ring. The compound also features a 4-tert-butylcyclohexan-1-ol moiety, which is a cyclohexane ring with a tert-butyl group and a hydroxyl group attached to it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid;4-tert-butylcyclohexan-1-ol typically involves the sulfonation of benzene using concentrated sulfuric acid. This process introduces the sulfonic acid group to the benzene ring. The 4-tert-butylcyclohexan-1-ol moiety can be synthesized through the reduction of 4-tert-butylcyclohexanone using sodium borohydride (NaBH4) as the reducing agent . The reaction is carried out in ethanol at room temperature, followed by the addition of dilute hydrochloric acid to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of benzenesulfonic acid derivatives often involves large-scale sulfonation processes using sulfuric acid or oleum. The production of 4-tert-butylcyclohexan-1-ol may involve catalytic hydrogenation of the corresponding ketone under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid;4-tert-butylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid;4-tert-butylcyclohexan-1-ol is unique due to the presence of both a benzenesulfonic acid moiety and a 4-tert-butylcyclohexan-1-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

632340-18-2

Molecular Formula

C16H26O4S

Molecular Weight

314.4 g/mol

IUPAC Name

benzenesulfonic acid;4-tert-butylcyclohexan-1-ol

InChI

InChI=1S/C10H20O.C6H6O3S/c1-10(2,3)8-4-6-9(11)7-5-8;7-10(8,9)6-4-2-1-3-5-6/h8-9,11H,4-7H2,1-3H3;1-5H,(H,7,8,9)

InChI Key

BDRHRDNWLBIYOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)O.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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